1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium chloride
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Overview
Description
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium chloride is a quaternary ammonium compound that features a pyridinium core substituted with a 2,6-dimethyl-4-oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium chloride typically involves the reaction of 2,6-dimethyl-4-oxopyridine with pyridine in the presence of a suitable chlorinating agent. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The pyridinium ring can undergo redox reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions
Grignard Reagents: Used for the regiospecific synthesis of 4-substituted pyridines.
Organolithium Compounds: Employed in similar substitution reactions.
Major Products Formed
4-Alkyl- and 4-Aryl-Pyridines: Formed through reactions with Grignard reagents.
Dialkyl Pyridin-4-yl Phosphonates: Produced via reactions with trialkyl phosphites in the presence of sodium iodide.
Scientific Research Applications
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethyl-4-oxopyridin-1-yl)pyridinium Tetrafluoroborate: Similar in structure but with a different counterion.
N-(2,6-Dimethyl-4-oxopyridin-1-yl)-quinolinium Salts: Contains a quinolinium core instead of pyridinium.
Uniqueness
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium chloride is unique due to its specific substitution pattern and the presence of the chloride ion, which influences its reactivity and solubility properties .
Properties
IUPAC Name |
2,6-dimethyl-1-pyridin-1-ium-1-ylpyridin-4-one;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N2O.ClH/c1-10-8-12(15)9-11(2)14(10)13-6-4-3-5-7-13;/h3-9H,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDTZSCXAXDWPI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1[N+]2=CC=CC=C2)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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